7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The structure features a carboxamide group at position 6, a methyl group at position 5, and two distinct methoxy-substituted phenyl rings at positions 2 and 5. The 2,3-dimethoxyphenyl and 3,4,5-trimethoxyphenyl substituents contribute to its unique electronic and steric profile, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O6/c1-12-18(22(25)30)19(14-8-7-9-15(31-2)20(14)34-5)29-24(26-12)27-23(28-29)13-10-16(32-3)21(35-6)17(11-13)33-4/h7-11,19H,1-6H3,(H2,25,30)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGGNGGDURRKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine core linked to two methoxy-substituted phenyl groups. The molecular formula is , with a molecular weight of 382.42 g/mol. The presence of multiple methoxy groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including:
- A549 (lung cancer)
- HepG2 (liver cancer)
- MCF7 (breast cancer)
In vitro assays revealed that the compound exhibits an IC50 value of approximately 9 μM against A549 cells, indicating significant inhibition of cell proliferation. The mechanism appears to involve induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, disrupting normal cell division.
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway has been observed, leading to increased caspase-3 and caspase-9 activity.
- Inhibition of Migration : It reduces the migratory capabilities of cancer cells, which is crucial for metastasis prevention.
Study 1: Cytotoxicity Assessment
A study conducted on various cancer cell lines demonstrated that the compound exhibited cytotoxic effects across a range of concentrations. The results are summarized in the following table:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 9 | Apoptosis induction |
| HepG2 | 6 | Cell cycle arrest |
| MCF7 | 12 | Inhibition of migration |
This data underscores its potential as a broad-spectrum anticancer agent .
Study 2: Structural Analysis
The crystal structure of the compound was analyzed using X-ray diffraction techniques. The study confirmed that the dihedral angles between the triazolo-pyrimidine fragment and the phenyl rings are indicative of significant steric interactions that may influence its biological activity .
Pharmacological Profile
The pharmacological profile suggests that this compound may also possess other therapeutic properties:
- Antibacterial Activity : Preliminary studies indicate potential antibacterial effects against certain Gram-positive bacteria.
- Anti-inflammatory Effects : The presence of methoxy groups may contribute to anti-inflammatory properties by modulating cytokine release in immune cells.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation. For instance:
- In vitro Studies : A study demonstrated that similar compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that the compound may possess comparable anticancer activity.
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in DNA synthesis and repair, such as thymidylate synthase. Molecular docking studies have been used to predict the binding affinity of these compounds to target sites .
Anti-inflammatory Properties
Triazolo-pyrimidines have also been investigated for their anti-inflammatory effects. Compounds with similar structural motifs have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This could position the compound as a potential therapeutic agent in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of 7-(2,3-dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multi-step organic reactions that typically include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions between appropriate precursors.
- Carboxamide Formation : The carboxamide functional group is introduced via acylation reactions.
Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity Assessment
In a controlled study involving several synthesized triazolo-pyrimidine derivatives, one derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent response with substantial reductions in cell viability at higher concentrations.
Case Study 2: In Silico Docking Studies
A computational study explored the binding interactions of various triazolo-pyrimidine derivatives with thymidylate synthase. The results highlighted that certain structural modifications enhanced binding affinity significantly compared to standard inhibitors. This approach provides insights into optimizing drug design for improved efficacy against cancer targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Recommendations :
- Conduct enzymatic assays to evaluate interactions with tubulin or kinases.
- Explore derivatives with mixed methoxy/hydroxyl substituents to balance solubility and bioavailability.
Q & A
Q. What are the optimal synthetic routes for this triazolo-pyrimidine derivative, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The compound can be synthesized via multi-component reactions involving 5-amino-triazoles, aldehydes, and β-keto esters. A green chemistry approach using water/ethanol (1:1 v/v) as solvents and 4,4’-trimethylenedipiperidine (TMDP) as a recyclable, non-toxic catalyst achieves high yields (75–92%) under reflux. TMDP acts as a dual Lewis base and hydrogen-bond acceptor-donor, reducing side reactions . For structural analogs, one-pot three-component reactions with APTS (3-Aminopropyltriethoxysilane) in ethanol are also effective, enabling facile isolation of intermediates .
Q. How is the molecular structure validated, and which spectroscopic techniques are critical for confirming stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and hydrogen bonding patterns. For example, the 4,7-dihydro-pyrimidine ring’s conformation is identified via coupling constants in ¹H NMR. X-ray crystallography resolves stereochemistry and crystal packing effects, as demonstrated in related triazolo-pyrimidine structures where deviations from planarity (e.g., 0.224 Å puckering) are quantified . IR spectroscopy verifies functional groups like carboxamide (C=O stretch at ~1680 cm⁻¹) .
Q. What are the key physicochemical properties influencing solubility and formulation for in vitro assays?
- Methodological Answer : The compound’s solubility is modulated by methoxy groups (enhancing lipophilicity) and the carboxamide moiety (polarity). LogP values for analogs range from 2.1–3.5, suggesting moderate solubility in DMSO or ethanol. Thermal stability (TGA/DSC analysis) shows decomposition above 200°C, supporting compatibility with high-temperature reactions .
Advanced Research Questions
Q. How can contradictions in reported antiproliferative activity across cell lines be resolved?
- Methodological Answer : Discrepancies may arise from variations in substituent positioning (e.g., 2,3-dimethoxy vs. 3,4,5-trimethoxyphenyl groups) or isomer formation during synthesis. To resolve this:
- Perform HPLC chiral separation to isolate enantiomers.
- Use molecular docking to compare binding affinities with targets like tubulin or topoisomerase II.
- Validate with kinetic solubility assays to rule out false positives from aggregation .
Q. What strategies optimize the compound’s selectivity for kinase inhibition while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically replace methoxy groups with halogens or bioisosteres (e.g., trifluoromethyl) to enhance hydrophobic interactions.
- Proteome-wide profiling (e.g., kinome screens) identifies off-target kinase binding.
- Covalent docking simulations predict binding modes, focusing on the triazole ring’s interaction with ATP-binding pockets .
Q. How do crystal packing forces influence the compound’s conformational stability in solid-state formulations?
- Methodological Answer : X-ray crystallography reveals intermolecular interactions like C–H···O hydrogen bonds and π-π stacking between aromatic rings. For example, dihedral angles between triazole and pyrimidine rings (e.g., 80.94°) indicate torsional strain affecting stability. Hirshfeld surface analysis quantifies intermolecular contacts, guiding co-crystal design to improve shelf life .
Methodological Challenges
Q. What analytical workflows address purity inconsistencies in scaled-up synthesis batches?
- Methodological Answer :
- LC-MS/MS detects trace impurities (e.g., des-methyl byproducts).
- Dynamic light scattering (DLS) monitors particle size distribution during crystallization.
- In situ FTIR tracks reaction progress to minimize side products .
Q. How can computational models predict metabolic pathways and toxicity profiles early in development?
- Methodological Answer :
- ADMET Predictor® or SwissADME simulates Phase I/II metabolism, identifying vulnerable sites (e.g., demethylation of methoxy groups).
- CYP450 inhibition assays validate predictions using human liver microsomes.
- Molecular dynamics models interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
